molecular formula C40H68N2O4 B12722432 N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid CAS No. 173106-48-4

N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid

Cat. No.: B12722432
CAS No.: 173106-48-4
M. Wt: 641.0 g/mol
InChI Key: AZGPQXCLZZYEES-IJMADOHJSA-N
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Description

N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound with a unique structure It is characterized by the presence of a hydroxy group, a norlupane skeleton, and an aminoundecanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the norlupane skeleton: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the hydroxy group: This step often involves selective oxidation reactions.

    Attachment of the aminoundecanoic acid moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or Jones reagent.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The norlupane skeleton may interact with lipid membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, 12-((3beta)-3-hydroxy-28-norlup-20(29)-en-17-yl)-12-oxo-: Shares a similar norlupane skeleton and hydroxy group.

    11-[[3.beta.-Acetoxy-28-norlup-20(29)-en-17-yl]carbamoyl]undecanoic acid: Contains an acetoxy group instead of a hydroxy group.

Uniqueness

N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

173106-48-4

Molecular Formula

C40H68N2O4

Molecular Weight

641.0 g/mol

IUPAC Name

10-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]carbamoylamino]decanoic acid

InChI

InChI=1S/C40H68N2O4/c1-27(2)28-18-23-40(42-35(46)41-26-14-12-10-8-9-11-13-15-33(44)45)25-24-38(6)29(34(28)40)16-17-31-37(5)21-20-32(43)36(3,4)30(37)19-22-39(31,38)7/h28-32,34,43H,1,8-26H2,2-7H3,(H,44,45)(H2,41,42,46)/t28-,29+,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1

InChI Key

AZGPQXCLZZYEES-IJMADOHJSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)NC(=O)NCCCCCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)NC(=O)NCCCCCCCCCC(=O)O

Origin of Product

United States

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